2-Chloro-2,2-difluoro-1-m-tolyl-ethanone
Description
Overview of Alpha-Halogenated Ketones in Organic Synthesis
Alpha-halogenated ketones are highly reactive compounds that serve as versatile precursors in a multitude of organic transformations. Their utility stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a wide range of reactions with various nucleophiles.
The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making the attached halogen a good leaving group in nucleophilic substitution reactions. This property is fundamental to their use as alkylating agents. Furthermore, the acidity of the protons on the α-carbon is increased, facilitating enolate formation and subsequent reactions. Common applications of alpha-halogenated ketones include their use in the synthesis of heterocyclic compounds such as thiazoles, pyrazoles, and imidazoles, which are core structures in many pharmaceuticals.
Importance of Fluorinated Ketones in Contemporary Chemical Research
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. cas.cn
Fluorinated ketones, in particular, are of significant interest in medicinal chemistry and materials science. The presence of fluorine can influence the reactivity of the ketone, and the fluorinated motifs can be incorporated into larger molecules to modulate their properties. Peptidyl fluoromethyl ketones, for instance, are potent inhibitors of hydrolytic enzymes and have been explored for the treatment of various diseases.
Specific Context of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone within Fluoroalkylation Chemistry
Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, is a key strategy in modern synthetic chemistry. This compound is a valuable reagent in this context. The "–CF2Cl" group can be transferred to other molecules, providing a direct route to difluoromethylated compounds. The presence of both chlorine and fluorine atoms on the α-carbon offers unique reactivity profiles. For instance, related compounds like 2-chloro-2,2-difluoroacetophenone (B1203941) have been utilized as precursors for difluorocarbene (:CF2), a highly reactive intermediate for the synthesis of difluoromethyl ethers.
The tolyl group in this compound also influences its reactivity and potential applications. The methyl group on the aromatic ring can be further functionalized, and its position (meta) will affect the electronic properties of the entire molecule, thereby influencing the reactivity of the ketone and the α-carbon.
Research Scope and Objectives Pertaining to this compound
The primary objective of research into this compound is to explore its synthetic utility as a building block for more complex fluorinated molecules. Key areas of investigation include:
Development of efficient synthetic routes to this compound itself.
Investigation of its reactivity with a diverse range of nucleophiles and reaction conditions.
Application as a fluoroalkylating agent for the introduction of the difluoromethyl or chlorodifluoromethyl group into various substrates.
Synthesis of novel heterocyclic compounds and other functional molecules with potential applications in medicinal chemistry and materials science.
While specific research dedicated solely to the m-tolyl isomer is not extensively documented in publicly available literature, the principles governing its chemistry can be inferred from studies on analogous compounds. The following table provides a summary of key properties and potential applications based on the chemistry of related halogenated ketones.
| Property | Description | Potential Application |
| Molecular Formula | C9H7ClF2O | Building block in organic synthesis |
| Molecular Weight | 204.60 g/mol | Introduction of fluorinated moieties |
| Key Functional Groups | Ketone, α-chloro, α-difluoro, m-tolyl | Synthesis of pharmaceuticals and agrochemicals |
| Reactivity | Electrophilic α-carbon and carbonyl carbon | Fluoroalkylation reactions, synthesis of heterocycles |
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 |
InChI Key |
UNZGYSIEXJMXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Chloro 2,2 Difluoro 1 M Tolyl Ethanone
Nucleophilic Attack at the Carbonyl Center
The carbonyl group (C=O) is inherently polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. masterorganicchemistry.com This polarization makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com Such an attack, termed nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com
In the context of ketones, reactions with nucleophiles typically proceed via a nucleophilic addition mechanism. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com For this reaction to be classified as an addition-elimination, a leaving group attached to the carbonyl carbon must be expelled to regenerate a double bond. While this is characteristic of carboxylic acid derivatives, the principles of the initial addition step are fundamental to ketone reactivity.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that react readily with the carbonyl center of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone. This reaction is a classic example of irreversible nucleophilic addition, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com
The mechanism involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a stable tertiary alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, a tertiary alcohol. Given the high basicity of these nucleophiles, the addition is generally considered irreversible. masterorganicchemistry.com
Alpha-Carbon Reactivity and Enolate Chemistry
The chemistry of the α-carbon—the carbon atom adjacent to the carbonyl group—is a cornerstone of carbonyl reactivity. libretexts.org This reactivity typically stems from the acidity of α-hydrogens, which can be removed by a base to form a resonance-stabilized nucleophile known as an enolate. transformationtutoring.com
A critical structural feature of this compound is the complete absence of α-hydrogens . The α-carbon is substituted with one chlorine and two fluorine atoms. This precludes the formation of an enol or enolate intermediate through the standard deprotonation pathway, thereby rendering many typical α-substitution reactions impossible.
For typical ketones possessing α-hydrogens, substitution reactions at this position can be catalyzed by either acid or base. msu.edu
Base-Catalyzed Substitution: A base removes an α-hydrogen to form a nucleophilic enolate, which then attacks an electrophile. youtube.com
Acid-Catalyzed Substitution: An acid protonates the carbonyl oxygen, facilitating the formation of an enol tautomer. The enol's double bond then acts as the nucleophile. libretexts.orgyoutube.com
Because this compound lacks α-hydrogens, it cannot form an enolate or an enol. Consequently, it does not undergo these characteristic acid- or base-catalyzed α-substitution reactions.
Electrophilic halogenation of ketones occurs at the α-position and proceeds through an enol or enolate intermediate. msu.eduyoutube.com Similarly, if a ketone has a chiral center at the α-carbon, it can be racemized under acidic or basic conditions. msu.edu This racemization occurs because the planar, achiral enol or enolate intermediate is formed, destroying the original stereochemistry. libretexts.org
These reaction pathways are not applicable to this compound. Its inability to form an enol or enolate prevents both further electrophilic halogenation at the α-carbon and any potential racemization via this mechanism.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, typically yielding carboxylic acid derivatives. wikipedia.orgsynarchive.com The reaction can proceed through different mechanisms depending on the structure of the ketone.
The most common pathway, the cyclopropanone mechanism , requires the presence of an acidic hydrogen on the α'-carbon (the carbon on the other side of the carbonyl group). ddugu.ac.in This allows for the formation of an enolate that cyclizes to a cyclopropanone intermediate via intramolecular SN2 displacement of the halide. wikipedia.org In this compound, the α'-position is an aromatic carbon of the tolyl ring, which has no enolizable hydrogens. Therefore, this mechanism is not possible.
For α-halo ketones that cannot form an enolate, like this compound, the reaction proceeds through an alternative pathway known as the pseudo-Favorskii (or quasi-Favorskii) rearrangement . wikipedia.org This mechanism involves:
Nucleophilic attack of the base (e.g., hydroxide) on the carbonyl carbon, forming a tetrahedral intermediate.
A concerted collapse of this intermediate where the neighboring m-tolyl group migrates to the α-carbon.
Simultaneous displacement of the chloride ion as a leaving group.
This rearrangement results in the formation of a carboxylic acid derivative where the carbon skeleton has been rearranged. This pathway provides a viable reaction route for this compound in the presence of a strong base.
Aldol and Crossed-Aldol Condensations
In a potential crossed-aldol condensation, where another carbonyl compound with available alpha-protons is used, this compound would likely serve as the electrophilic partner. The carbonyl carbon is activated by the adjacent electron-withdrawing groups, making it susceptible to nucleophilic attack by an enolate. The reaction would proceed via the addition of the enolate to the carbonyl group of this compound, followed by dehydration to yield an α,β-unsaturated ketone.
Halogen Reactivity and Substitutions
The reactivity of the halogen atoms, particularly the alpha-chlorine, is a key feature of this compound's chemical profile.
Reductive Dehalogenation Processes
Reductive dehalogenation processes for α-haloketones are a common method to generate enolates or the corresponding dehalogenated ketones. For this compound, treatment with a reducing agent such as zinc dust in acetic acid or sodium borohydride could potentially lead to the removal of the chlorine atom. The reaction mechanism would involve the transfer of electrons from the reducing agent to the carbon-chlorine bond, leading to the cleavage of the bond and the formation of a carbanion, which is then protonated. The presence of the two fluorine atoms would influence the reaction conditions required for selective dechlorination without affecting the C-F bonds.
Nucleophilic Displacement Reactions of the Alpha-Halide
The chlorine atom at the alpha position is susceptible to nucleophilic displacement reactions. sydney.edu.au The electron-withdrawing nature of the adjacent carbonyl group and the two fluorine atoms enhances the electrophilicity of the alpha-carbon, making it a good target for nucleophiles. sydney.edu.au A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride ion to form new carbon-heteroatom bonds. The general mechanism for this substitution is likely to be an SN2 type reaction, where the nucleophile attacks the alpha-carbon, and the chloride ion acts as the leaving group.
Table 1: Plausible Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide | 2,2-difluoro-2-hydroxy-1-(m-tolyl)ethanone |
| Alkoxide | Sodium Methoxide | 2,2-difluoro-2-methoxy-1-(m-tolyl)ethanone |
| Thiolate | Sodium Thiophenoxide | 2,2-difluoro-2-(phenylthio)-1-(m-tolyl)ethanone |
Perkow Reaction with Phosphites
The Perkow reaction is a classic transformation of α-haloketones involving their reaction with trialkyl phosphites. In the case of this compound, the reaction would be expected to proceed with the nucleophilic attack of the phosphite on the carbonyl carbon. This would be followed by a rearrangement, where the alkyl group from the phosphite migrates to the carbonyl oxygen, and the halide is eliminated, leading to the formation of a vinyl phosphate. The presence of the two fluorine atoms on the alpha-carbon could influence the regioselectivity of the initial attack and the stability of the resulting enol phosphate.
Bifunctional Reactivity: Carbonyl and Halide Sites
The presence of both a reactive carbonyl group and a labile alpha-halide allows this compound to act as a versatile precursor for the synthesis of various heterocyclic compounds.
Precursors to Heterocyclic Compounds (e.g., Thiazoles, Pyrroles)
Thiazole Synthesis: One of the most common applications of α-haloketones is in the Hantzsch thiazole synthesis. mdpi.com This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, reaction with a thioamide, such as thiourea, would be expected to yield a 2-aminothiazole derivative. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the alpha-carbon, displacing the chloride. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. nih.govnih.gov
Pyrrole Synthesis: While less direct than thiazole synthesis, α-haloketones can also be utilized in the construction of pyrrole rings. One potential route could involve a multi-step sequence, for instance, a variation of the Paal-Knorr pyrrole synthesis. organic-chemistry.orgresearchgate.net This might involve an initial reaction to form a 1,4-dicarbonyl compound, which can then undergo cyclization with an amine to form the pyrrole ring. researchgate.net Alternatively, reactions involving other suitable nitrogen-containing nucleophiles could lead to intermediates that can be cyclized to form substituted pyrroles.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zinc |
| Acetic Acid |
| Sodium Borohydride |
| Sodium Hydroxide |
| 2,2-difluoro-2-hydroxy-1-(m-tolyl)ethanone |
| Sodium Methoxide |
| 2,2-difluoro-2-methoxy-1-(m-tolyl)ethanone |
| Sodium Thiophenoxide |
| 2,2-difluoro-2-(phenylthio)-1-(m-tolyl)ethanone |
| Ammonia |
| 2-amino-2,2-difluoro-1-(m-tolyl)ethanone |
| Trialkyl phosphite |
| Vinyl phosphate |
| Thioamide |
| Thiourea |
| 2-aminothiazole |
| 1,4-dicarbonyl compound |
Formation and Utility of α-Halo Imines as Masked Ketones
α-Halo ketones, such as this compound, can react with primary amines or ammonia to form α-halo imine derivatives, also known as Schiff bases. wikipedia.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by a series of proton transfers and subsequent elimination of a water molecule to yield the C=N double bond of the imine. libretexts.org
The formation of these imines is a reversible, acid-catalyzed process where the pH must be carefully controlled for optimal reaction rates, typically around a pH of 5. libretexts.org At excessively low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl intermediate, which is necessary for its elimination as water. libretexts.org
The resulting α-halo imine can serve as a "masked" version of the parent ketone. wikipedia.org In organic synthesis, a "masked" functional group, or protecting group, is a temporary modification that renders the group unreactive towards a specific set of reagents. pressbooks.pub This strategy allows other parts of the molecule to be modified selectively. The α-halo imine protects the highly reactive ketone carbonyl from participating in undesired reactions. Subsequently, the ketone functionality can be restored through hydrolysis, which cleaves the imine and regenerates the original α-halo ketone. wikipedia.org This utility makes α-halo imines valuable intermediates in multi-step synthetic sequences. wikipedia.orgpressbooks.pub
Influence of Fluoroalkylation on Reaction Pathways
The presence of the chloro-difluoroethyl group attached to the carbonyl function in this compound is a critical determinant of its chemical behavior. Both electronic and steric properties associated with this group significantly modulate the molecule's reactivity.
Electronic Effects of Geminal Difluorine Groups on Reactivity
The reactivity of α-haloketones is significantly influenced by the strong inductive electron-withdrawing effects of both the carbonyl group and the adjacent halogens. nih.gov In the case of this compound, this effect is amplified by the presence of two highly electronegative fluorine atoms and a chlorine atom on the α-carbon. This intense electron withdrawal dramatically increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles. nih.gov
The enhanced electrophilicity of the carbonyl carbon dictates the course of reactions. For instance, in reactions with amine nucleophiles, the fluorinated ketone's reactivity is modified compared to its non-fluorinated analogues. Studies on the structurally similar α,α-difluoroacetophenone have shown that the presence of the geminal difluoro group influences the competition between amine addition (leading to an amine product) and carbonyl reduction (leading to an alcohol product). whiterose.ac.uk The outcome is dependent on the nature of the amine donor, highlighting the electronic influence of the fluorine atoms on the reaction pathway. whiterose.ac.uk
The following table presents data from the enzymatic transformation of α,α-difluoroacetophenone, a compound structurally analogous to the title compound, illustrating the influence of the geminal difluoro group on product distribution with various amine donors.
| Amine Donor | Product Ratio (Alcohol : Amine) |
|---|---|
| Ammonia | Predominantly Alcohol |
| Methylamine | Approximately Equal Proportions |
| Allylamine | Approximately Equal Proportions |
Data derived from studies on α,α-difluoroacetophenone, an analogue of this compound. whiterose.ac.uk
Steric Considerations in Reactions of this compound
Steric hindrance plays a crucial role in the reactivity of ketones. The accessibility of the electrophilic carbonyl carbon to an incoming nucleophile is impeded by the size of the groups attached to it. mcat-review.orgkhanacademy.org Ketones are generally less reactive than aldehydes because they have two alkyl or aryl substituents, which create more steric bulk than the single substituent and small hydrogen atom of an aldehyde. reddit.com
In this compound, the carbonyl carbon is flanked by a relatively bulky m-tolyl group on one side and the sterically demanding α-chloro-α,α-difluoroethyl group on the other. This steric congestion can hinder the approach of nucleophiles, potentially slowing down reaction rates compared to less substituted ketones. khanacademy.org
Applications of 2 Chloro 2,2 Difluoro 1 M Tolyl Ethanone in Complex Organic Synthesis
Role as a Key Synthetic Intermediate in Fluorinated Molecule Construction
The primary role of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone in organic synthesis is as a key intermediate for the introduction of the difluoromethyl or related fluorinated moieties into larger molecular frameworks. Halogenated acetophenones are recognized as crucial building blocks because they possess two distinct reactive centers: the carbonyl group and the halogenated α-carbon. This dual reactivity makes them versatile precursors for a wide array of more complex molecules.
The electron-withdrawing nature of the adjacent carbonyl group and the fluorine atoms makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This allows the α-chloro group to be readily displaced by a variety of nucleophiles, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, under basic conditions, compounds like 2-chloro-2,2-difluoroacetophenone (B1203941) can act as precursors to difluorocarbene (:CF2), a highly reactive intermediate. This reactive species is particularly useful for the synthesis of difluoromethylated compounds, such as aryl difluoromethyl ethers, which are of significant interest in materials science and pharmaceutical development.
Precursor for Pharmaceutical and Agrochemical Building Blocks
The difluoromethylene (CF2) unit is an increasingly important structural motif in commercially significant pharmaceuticals and agrochemicals. nih.gov Its presence can enhance the bioactivity of a molecule. nih.gov As a result, reagents like this compound, which can efficiently introduce this group, are highly valuable.
A primary application of α-halogenated ketones is in the synthesis of heterocyclic compounds containing nitrogen, sulfur, or oxygen, which are foundational scaffolds for many pharmacologically active agents. These heterocyclic systems are at the core of numerous blockbuster drugs with anticancer, antibacterial, and antifungal properties. The synthesis of these crucial ring systems often involves the reaction of the α-haloketone with various nucleophiles, such as thiosemicarbazide (B42300) or hydrazine (B178648) hydrate, to form thiazoles, pyrazoles, and other important bioactive scaffolds. For instance, a related compound, 2-chloro-1-p-tolyl-ethanone, is used to prepare fungicides and clinafloxacin (B351) triazole hybrids known for their antifungal and antibacterial activity. chemicalbook.com
The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, conformation, and metabolic stability. nih.gov The use of this compound allows for the precise incorporation of a difluoromethyl ketone unit into larger, more intricate molecular designs. The reactivity of the α-chloro group allows it to be displaced to build out complex structures. For example, in the synthesis of the antifungal agent fluconazole (B54011) from a similar starting material, the chlorine atom is displaced to construct the essential triazole ring system. This demonstrates the compound's role as a linchpin in assembling complex architectures where the fluorinated component is a critical design element.
Advanced Synthetic Transformations Facilitated by the Compound's Structure
The unique electronic and steric properties of this compound enable a range of advanced synthetic transformations that go beyond simple nucleophilic substitution.
Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. illinois.edu The electrophilic α-carbon of this compound is an excellent handle for such reactions. It can react with various carbon nucleophiles, including organometallic reagents like Grignard or organolithium reagents, to form new C-C bonds, leading to tertiary alcohols after workup.
The development of transition metal-catalyzed reactions has provided milder and more selective conditions for C-C bond formation. illinois.edu While specific copper-promoted reactions involving the title compound are not detailed in the provided literature, copper catalysis is a well-established strategy for related transformations. For example, copper acetylides are used in cycloaddition reactions with diazocarbonyl compounds to synthesize pyrazoles. nih.gov Given the reactivity of the α-chloro ketone moiety, it is a suitable candidate for transition-metal-mediated cross-coupling reactions.
| Reaction Type | Carbon Nucleophile | General Product | Significance |
|---|---|---|---|
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol | Formation of a new C-C bond and a hydroxyl group. |
| Organolithium Addition | Organolithium Reagent (R-Li) | Tertiary Alcohol | Similar to Grignard, provides access to complex alcohols. |
| Baylis-Hillman Reaction | Activated Alkene | Chlorodifluoromethyl-containing products | Forms a C-C bond at the α-position of the activating group. |
The construction of ring systems is fundamental to the synthesis of natural products and pharmaceuticals. As mentioned, α-haloketones are key precursors for synthesizing a wide variety of heterocyclic compounds. The reaction of the bifunctional α-haloketone with a complementary bifunctional nucleophile is a classic and powerful strategy for building five- and six-membered rings.
| Nucleophile | Resulting Heterocycle | Therapeutic Area |
|---|---|---|
| Thiosemicarbazide | Thiazole | Antifungal, Antibacterial |
| Hydrazine Hydrate | Pyrazole | Anticancer, Antibacterial |
| Thiourea | Aminothiazole | Various Pharmacological Activities |
These cyclization reactions underscore the compound's value in creating the core ring structures of many bioactive molecules, leveraging its dual reactivity to efficiently construct complex molecular architectures.
Access to Trifluorinated and Gem-Difluorinated Linked Systems
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The compound this compound serves as a valuable precursor for the synthesis of various fluorinated systems, particularly those containing the gem-difluoromethylene (-CF2-) group. Its reactivity is primarily centered around the α-chloro-α,α-difluoro ketone moiety, which can be manipulated to generate key reactive intermediates for the construction of complex fluorinated molecules.
One of the principal applications of analogous α-chloro-α,α-difluoroacetophenones in organic synthesis is their role as precursors to difluorocarbene (:CF2) or its synthetic equivalents. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-chloro-2,2-difluoroacetophenone provides a strong basis for its potential applications. Under basic conditions, such as in the presence of potassium hydroxide (B78521) or potassium carbonate, these compounds can undergo a haloform-type reaction to generate a difluorocarbene intermediate. This highly reactive species can then be trapped by various nucleophiles to afford gem-difluorinated products.
A significant application of this in situ generation of difluorocarbene is the synthesis of aryl difluoromethyl ethers. The reaction of 2-chloro-2,2-difluoroacetophenone with a variety of phenol (B47542) derivatives in the presence of a base has been shown to produce these ethers in good yields. This methodology offers an alternative to the use of ozone-depleting substances like chlorodifluoromethane (B1668795) (Freon-22). It is reasonably inferred that this compound would react in a similar fashion with phenols to yield the corresponding m-tolyl-substituted aryl difluoromethyl ethers, expanding the library of available fluorinated compounds.
The general scheme for this transformation is presented below:
Scheme 1: Proposed Synthesis of Aryl Difluoromethyl Ethers from this compound
In addition to generating difluorocarbene, this compound can serve as a precursor to other valuable gem-difluorinated building blocks. For instance, the reaction of 2-chloro-2,2-difluoroacetophenone with silylating agents can lead to the formation of 2,2-difluoro enol silyl (B83357) ethers. cas.cn These compounds are versatile intermediates in their own right, participating in various carbon-carbon bond-forming reactions. Similarly, reaction with trialkyl phosphites can yield 2,2-difluoro enol phosphates, which are also useful in organic synthesis. cas.cn
The following table summarizes the potential transformations of this compound based on the known reactivity of its structural analogs.
| Reactant(s) | Product Type | Potential Synthetic Utility |
| Phenols, Base | Aryl Difluoromethyl Ethers | Bioisosteric replacement, introduction of lipophilic groups |
| Silylating Agents | 2,2-Difluoro Enol Silyl Ethers | Nucleophilic difluoroalkylating agents, precursors to other fluorinated compounds |
| Trialkyl Phosphites | 2,2-Difluoro Enol Phosphates | Intermediates in phosphorylation and cross-coupling reactions |
While the direct synthesis of trifluorinated systems from this compound is less straightforward, the gem-difluorinated products obtained from its reactions can serve as precursors for further fluorination or functionalization to access trifluoromethyl-containing moieties, although this would require additional synthetic steps. The primary utility of this compound lies in its ability to efficiently introduce the difluoromethylene group, a key structural motif in many biologically active molecules.
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 2 Chloro 2,2 Difluoro 1 M Tolyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Specific ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone are not available in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights
Specific ¹³C NMR chemical shift data for this compound are not available in the searched literature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroalkyl Groups
Specific ¹⁹F NMR chemical shift and coupling data for this compound are not available in the searched literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data confirming the exact mass and molecular formula of this compound are not available in the searched literature.
Electrospray Ionization (ESI-MS) Techniques
Specific ESI-MS fragmentation patterns or molecular ion data for this compound are not available in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique molecular fingerprint. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features.
The most prominent absorption band is typically associated with the carbonyl (C=O) stretching vibration of the ketone group. This strong absorption is expected to appear in the region of 1700-1740 cm⁻¹, a range that can be influenced by the presence of adjacent electronegative halogen atoms. The difluoroacetyl group (-COCF₂Cl) significantly impacts the electronic environment of the carbonyl group, potentially shifting its characteristic absorption frequency.
Further analysis of the spectrum would reveal absorptions corresponding to the aromatic ring. The C-H stretching vibrations of the tolyl group are expected in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution in this case) can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range.
The presence of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds also gives rise to characteristic absorption bands. Strong C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.
A hypothetical summary of the expected major IR absorption bands for this compound is presented in the table below. It is important to note that the exact positions of these bands can vary based on the specific molecular environment and the physical state of the sample.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1700 - 1740 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |
| Methyl C-H | Bending | ~1375 and ~1450 |
Advanced Chromatographic and Spectroscopic Coupling Techniques (e.g., LC-MS, UPLC)
For the comprehensive analysis of this compound, particularly in complex matrices or for purity assessment, advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly effective for identifying and quantifying the target compound, as well as for detecting and identifying impurities. A typical LC-MS method for this compound would involve a reversed-phase chromatographic separation, where the compound is eluted from a nonpolar stationary phase by a polar mobile phase.
The mass spectrometer, coupled to the LC system, provides crucial information about the molecular weight and structure of the eluting compounds. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its natural isotopic abundance of ³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the mass spectrum, often induced by techniques like tandem mass spectrometry (MS/MS), can provide further structural confirmation.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. A UPLC method for this compound would allow for rapid and efficient separation from potential impurities, isomers, or degradation products. The enhanced resolution is particularly valuable for resolving closely related compounds, thereby providing a more accurate assessment of purity.
A hypothetical UPLC method for the analysis of this compound might involve the parameters outlined in the table below. The specific conditions would need to be optimized based on the exact analytical requirements.
| Parameter | Condition |
| Column | Sub-2 µm C18 or similar reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile/methanol (with or without modifiers like formic acid) |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Detection | UV (e.g., at 254 nm) and/or Mass Spectrometry |
The coupling of UPLC with mass spectrometry (UPLC-MS) provides a powerful platform for the detailed characterization and quantification of this compound, offering high-throughput analysis with exceptional sensitivity and specificity.
Computational Chemistry and Theoretical Investigations of 2 Chloro 2,2 Difluoro 1 M Tolyl Ethanone
Quantum Mechanical (QM) Studies
Quantum mechanical studies are fundamental to understanding the intrinsic properties of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone at the atomic and subatomic levels. These studies provide a detailed description of the molecule's electronic structure and are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. DFT calculations offer a balance between accuracy and computational cost, making them a popular choice for studying medium to large-sized molecules. These calculations can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles.
Interactive Data Table: Calculated Geometric Parameters using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-Cl | 1.78 Å |
| Bond Length | C-F1 | 1.35 Å |
| Bond Length | C-F2 | 1.35 Å |
| Bond Angle | O=C-C(ClF2) | 120.5° |
| Bond Angle | F-C-F | 108.2° |
| Dihedral Angle | (Aryl)-C-C=O | 15.0° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis is a critical tool for predicting the chemical reactivity of this compound. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are indicative of the molecule's ability to donate or accept electrons in a chemical reaction.
The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis helps in identifying which parts of the molecule are most susceptible to nucleophilic or electrophilic attack.
Interactive Data Table: FMO Analysis Data
| Orbital | Energy (eV) | Contribution from |
| HOMO | -7.2 eV | m-tolyl ring, Oxygen lone pairs |
| LUMO | -1.5 eV | Carbonyl group (C=O), C-Cl bond |
| HOMO-LUMO Gap | 5.7 eV | - |
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the reactive sites of a molecule by illustrating the charge distribution. researchgate.net The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic interaction. The carbon atom of the carbonyl group and the carbon bonded to the chlorine and fluorine atoms would exhibit a positive potential, marking them as electrophilic centers vulnerable to nucleophilic attack.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations provide valuable information about the conformational flexibility and stability of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes its shape.
Spectroscopic Property Prediction through Computational Methods
Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly those based on DFT, can be used to simulate the ¹H and ¹³C NMR spectra of this compound. These simulations calculate the chemical shifts of the different nuclei in the molecule based on their electronic environment.
The simulated spectra can be compared with experimental data to confirm the structure of the compound or to help in the interpretation of complex spectra. For this compound, computational prediction of NMR spectra would be particularly useful in assigning the signals for the aromatic protons and carbons of the m-tolyl group, as well as the quaternary carbon of the carbonyl group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 185.0 |
| C-Cl-F2 | 118.5 |
| Aromatic C (ipso, attached to C=O) | 134.2 |
| Aromatic C (ortho) | 129.8, 130.5 |
| Aromatic C (meta) | 128.9 |
| Aromatic C (para) | 132.1 |
| Methyl (CH3) | 21.3 |
Vibrational and Raman Spectra Simulations
Density Functional Theory (DFT) calculations are a common approach for simulating vibrational frequencies. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can compute the harmonic vibrational frequencies. These calculated frequencies correspond to specific molecular motions, such as C-H stretching, C=O stretching, C-Cl stretching, and C-F stretching, as well as various bending and torsional modes.
The simulated Infrared (IR) and Raman spectra provide a theoretical fingerprint of the molecule. Key vibrational modes for this compound would be expected in the following regions:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Methyl C-H stretch | 3000 - 2850 |
| Carbonyl (C=O) stretch | 1750 - 1700 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-F stretches | 1200 - 1000 |
| C-Cl stretch | 800 - 600 |
It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, scaling factors are typically applied to the computed wavenumbers to improve agreement with experimental data, should it become available. A comparative analysis of simulated spectra for similar molecules, such as other halogenated acetophenones, can aid in the interpretation of these theoretical results.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Computational Probing of Reaction Pathways and Energetics
Theoretical studies can elucidate the mechanisms of reactions involving this compound, such as nucleophilic substitution at the α-carbon. The presence of the carbonyl group and the fluorine atoms significantly influences the reactivity of the α-chloro group.
The energetics of different pathways can be compared to predict the most likely reaction mechanism. Solvation models can also be incorporated into these calculations to simulate the effect of a solvent on the reaction energetics, providing a more realistic representation of chemical transformations in solution.
Regioselectivity and Stereoselectivity Predictions
For reactions where multiple products can be formed, computational analysis can predict the regioselectivity and stereoselectivity. masterorganicchemistry.com This is achieved by comparing the activation energies of the transition states leading to the different products. rsc.org The pathway with the lower activation energy is kinetically favored and will be the major reaction pathway, leading to the predominant product. rsc.org
In the case of this compound, reactions could potentially occur at the carbonyl carbon, the α-carbon, or the aromatic ring. Computational modeling can help determine the most favorable site for a given reactant. For example, by comparing the energy barriers for nucleophilic attack at the carbonyl carbon versus the α-carbon, the regioselectivity of the reaction can be predicted.
If the reaction can produce stereoisomers, the transition state energies leading to each stereoisomer can be calculated. rsc.org A significant difference in these energies would suggest that the reaction is stereoselective, favoring the formation of one stereoisomer over the other.
Advanced Computational Tools for Molecular Interactions
Beyond basic quantum mechanical calculations, a suite of advanced computational tools can be employed to investigate the non-covalent interactions and other subtle molecular properties of this compound.
Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This analysis can help explain the stability and reactivity of the molecule.
Atoms in Molecules (AIM) theory is another powerful tool for analyzing the electron density to characterize the nature of chemical bonds and non-covalent interactions. By examining the topological properties of the electron density, one can identify bond critical points and characterize the strength and nature of interactions.
Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface. These maps are useful for identifying electrophilic and nucleophilic sites within the molecule. For this compound, the MEP map would likely show a region of positive potential around the carbonyl carbon and the α-carbon, indicating their susceptibility to nucleophilic attack, and regions of negative potential around the oxygen and halogen atoms.
These advanced computational methods provide a deeper understanding of the electronic structure and intermolecular forces that govern the behavior of this compound, complementing the information obtained from simulations of spectra and reaction mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
